Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13650316
InChI: InChI=1S/C12H15BrN2O2S/c1-17-11(16)10-7-2-3-8(10)5-15(4-7)12-14-9(13)6-18-12/h6-8,10H,2-5H2,1H3
SMILES: COC(=O)C1C2CCC1CN(C2)C3=NC(=CS3)Br
Molecular Formula: C12H15BrN2O2S
Molecular Weight: 331.23 g/mol

Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate

CAS No.:

Cat. No.: VC13650316

Molecular Formula: C12H15BrN2O2S

Molecular Weight: 331.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate -

Specification

Molecular Formula C12H15BrN2O2S
Molecular Weight 331.23 g/mol
IUPAC Name methyl 3-(4-bromo-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C12H15BrN2O2S/c1-17-11(16)10-7-2-3-8(10)5-15(4-7)12-14-9(13)6-18-12/h6-8,10H,2-5H2,1H3
Standard InChI Key RVORUMJDEQLUNO-UHFFFAOYSA-N
SMILES COC(=O)C1C2CCC1CN(C2)C3=NC(=CS3)Br
Canonical SMILES COC(=O)C1C2CCC1CN(C2)C3=NC(=CS3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two distinct heterocyclic systems: a bicyclo[3.2.1]octane scaffold and a 4-bromothiazole ring. The azabicyclo[3.2.1]octane component consists of a seven-membered bicyclic system with a nitrogen atom at position 3, while the thiazole ring is substituted with a bromine atom at position 4 and linked to the bicyclic system via a methylene bridge. The molecular formula is C₁₂H₁₅BrN₂O₂S, with a molecular weight of 331.23 g/mol.

Key Structural Features:

  • Bicyclo[3.2.1]octane Core: Provides conformational rigidity, enhancing binding affinity in drug-receptor interactions.

  • 4-Bromothiazole Moiety: Introduces electrophilic character, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Methyl Ester Group: Serves as a protecting group for carboxylic acids, facilitating further functionalization.

Spectroscopic and Computational Data

The compound’s SMILES notation (COC(=O)C1C2CCC1CN(C2)C3=NC(=CS3)Br) and InChIKey (RVORUMJDEQLUNO-UHFFFAOYSA-N) provide unambiguous identifiers for database searches. Computational studies predict a logP value of ~2.1, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 67.15 Ų, suggesting limited blood-brain barrier permeability .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₅BrN₂O₂S
Molecular Weight331.23 g/mol
logP2.1 (predicted)
TPSA67.15 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0

Synthesis and Manufacturing

Synthetic Routes

The synthesis of Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate typically involves multi-step sequences combining cyclization, bromination, and esterification. A common approach includes:

  • Formation of the Azabicyclo[3.2.1]octane Core: Achieved via intramolecular cyclization of a precursor amine using reagents like POCl₃ or PPA.

  • Thiazole Ring Construction: The 4-bromothiazole moiety is introduced through Hantzsch thiazole synthesis, involving bromoacetone and thiourea derivatives .

  • Esterification: The carboxylic acid intermediate is methylated using dimethyl sulfate or methyl iodide in the presence of a base.

Optimization Challenges

Key challenges include controlling regioselectivity during thiazole bromination and minimizing ring strain in the bicyclic system. Catalytic hydrogenation (e.g., Pd/C or Pd(OH)₂) is often employed to reduce intermediates, as seen in analogous syntheses .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationPOCl₃, 110°C, 12 h60-70%
Thiazole BrominationNBS, AIBN, CCl₄, reflux45-55%
EsterificationCH₃I, K₂CO₃, DMF, RT85-90%

Applications in Pharmaceutical Research

Drug Discovery

The compound’s rigid bicyclic framework mimics natural alkaloids, making it a valuable scaffold for kinase inhibitors and GPCR modulators. For example, derivatives have shown preliminary activity against HIV-1 integrase and Hepatitis C virus NS5A .

Chemical Biology

The bromine atom enables site-specific modifications via Buchwald-Hartwig amination or Sonogashira coupling, allowing the attachment of fluorescent tags or biotin groups for target identification.

SupplierPurityPackagingPrice Range
MuseChem95%10 mg–1 g$300–$450/g
AK Scientific98%50 mg–5 g$350–$500/g
Reagentia97%100 mg–10 g$250–$400/g

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